molecular formula C27H27N3O5 B4309112 N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE

N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE

Cat. No.: B4309112
M. Wt: 473.5 g/mol
InChI Key: YOXCTYOGGHOGRP-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multiple steps. The starting materials often include 4-methoxyphenylacetic acid and phenylhydrazine, which undergo a series of reactions including condensation, cyclization, and acylation. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamide, N-(4-methoxyphenyl): Shares a similar structural motif but lacks the imidazolidinone ring.

    4-Methoxyphenylethylamine: Contains the 4-methoxyphenyl group but differs in its overall structure and functional groups.

    Benzeneethanamine, 4-methoxy-α-methyl: Another structurally related compound with different functional groups.

Uniqueness

N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-34-22-12-8-19(9-13-22)16-17-29-24(18-25(31)28-20-10-14-23(35-2)15-11-20)26(32)30(27(29)33)21-6-4-3-5-7-21/h3-15,24H,16-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXCTYOGGHOGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}ACETAMIDE

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